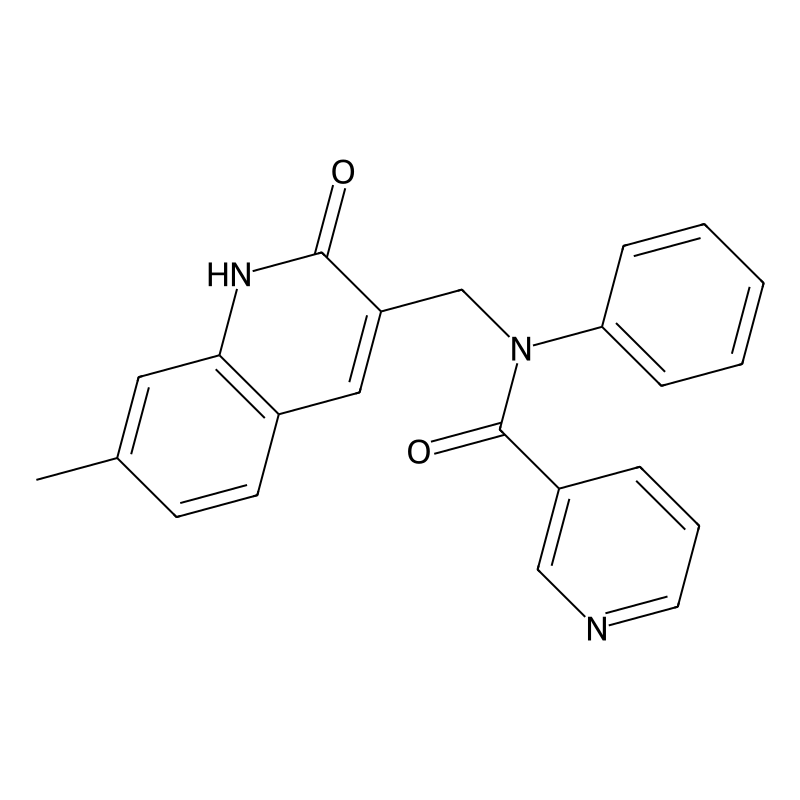

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide

Catalog No.

S7997010

CAS No.

M.F

C23H19N3O2

M. Wt

369.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C23H19N3O2/c1-16-9-10-17-13-19(22(27)25-21(17)12-16)15-26(20-7-3-2-4-8-20)23(28)18-6-5-11-24-14-18/h2-14H,15H2,1H3,(H,25,27)

InChI Key

KGBDXZHLUPZXLC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CN=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CN=CC=C4

HMN-214 has potential implications in several fields of research and industry, such as cancer therapy, drug discovery and development, and agriculture. The compound's ability to inhibit HDACs suggests its use as a therapeutic agent for various types of cancer. Moreover, it can be used as a lead compound for developing novel HDAC inhibitors for cancer therapy and other diseases. The molecule's chemical structure also suggests potential applications in agricultural crops to improve their resistance to environmental stress.

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide (HMN-214) is a synthetic molecule with promising implications in various fields of research and industry. This paper aims to provide an informative and engaging overview of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of HMN-214.

HMN-214 belongs to the class of quinoline-based compounds that exhibit antitumor and antiangiogenic activities. It was first synthesized by Newman et al. in 2007 and has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy agent. The molecule acts by inhibiting histone deacetylases (HDACs), an enzyme family that plays a crucial role in the regulation of epigenetic changes in cancer cells.

HMN-214 is a yellow solid with a molecular formula of C27H22N2O2 and a molecular weight of 414.48 g/mol. It has a melting point range of 234-240 °C, a solubility of 20 mg/mL in DMSO, and logP value of 3.9. The compound has several functional groups, including a quinoline ring, a phenyl group, and a nicotinamide moiety.

There are several methods to synthesize HMN-214. One of the most common is the reaction of 2-hydroxy-7-methylquinoline with benzylamine and nicotinic acid in the presence of a coupling agent and a catalyst. The product can be purified using column chromatography or recrystallization. Characterization of the compound can be done using various techniques, such as ^1H NMR, ^13C NMR, HPLC, and mass spectrometry.

The analytical methods used to quantify HMN-214 in various samples include HPLC, LC-MS/MS, and fluorescence spectroscopy. These techniques are highly sensitive and accurate in detecting and quantifying the compound in complex biological matrices.

HMN-214 has been shown to exhibit potent antitumor and antiangiogenic activities in various preclinical studies. These properties are mainly attributed to its ability to inhibit HDACs, leading to epigenetic changes in cancer cells that result in cell cycle arrest, apoptosis, and reduction of tumor angiogenesis. The compound has been tested in various types of cancer, such as breast, lung, prostate, and renal cancers, and has shown promising results in inhibiting tumor growth and metastasis.

HMN-214 has been evaluated for its toxicity and safety in preclinical studies, and it has shown low toxicity and acceptable safety profiles. The compound has been well-tolerated in animal models, and no significant adverse effects have been reported. However, further studies are required to evaluate its safety in human clinical trials.

HMN-214 has been applied in various scientific experiments, such as molecular studies of angiogenesis and cancer pathology, drug discovery and development, and cancer therapy. The compound has shown potential as a lead compound for developing novel HDAC inhibitors for cancer therapy.

HMN-214 is still in the preclinical stage of research, and more studies are needed to evaluate its efficacy and safety in human clinical trials. However, several studies have shown promising results in preclinical models, and the compound has been granted orphan drug designation by the U.S Food and Drug Administration (FDA) for the treatment of pancreatic cancer.

Despite the promising results of preclinical studies, HMN-214 has some limitations that need to be addressed in future research. These include improving the compound's pharmacokinetic and pharmacodynamic properties to increase its bioavailability and efficacy. Further studies are also needed to evaluate its safety and toxicity in human clinical trials. Moreover, future research could explore the potential of HMN-214 as a lead compound for developing drugs to treat other diseases such as neurodegenerative disorders.

Several future directions of HMN-214 research can be explored. These include:

1. Developing novel derivatives of HMN-214 with improved pharmacokinetic and pharmacodynamic properties.

2. Exploring the potential of HMN-214 as a lead compound for developing drugs to treat neurodegenerative disorders.

3. Investigating the mechanisms of HMN-214 in cancer cells to improve its understanding of the compound's therapeutic efficacy.

4. Evaluating the potential of HMN-214 in combination therapy with other anticancer drugs to enhance its therapeutic efficacy.

5. Studying the potential of HMN-214 in agriculture to improve crop resistance to environmental stress.

6. Exploring the potential of HMN-214 as an anticancer agent for rare cancers and tumors.

1. Developing novel derivatives of HMN-214 with improved pharmacokinetic and pharmacodynamic properties.

2. Exploring the potential of HMN-214 as a lead compound for developing drugs to treat neurodegenerative disorders.

3. Investigating the mechanisms of HMN-214 in cancer cells to improve its understanding of the compound's therapeutic efficacy.

4. Evaluating the potential of HMN-214 in combination therapy with other anticancer drugs to enhance its therapeutic efficacy.

5. Studying the potential of HMN-214 in agriculture to improve crop resistance to environmental stress.

6. Exploring the potential of HMN-214 as an anticancer agent for rare cancers and tumors.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

369.147726857 g/mol

Monoisotopic Mass

369.147726857 g/mol

Heavy Atom Count

28

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds